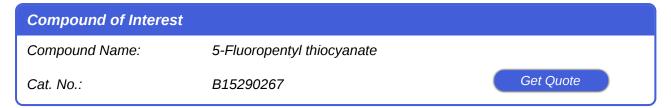


An In-Depth Technical Guide to 5-Fluoropentyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of **5-Fluoropentyl thiocyanate**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and predictive models to offer a detailed profile for research and drug development applications. This document includes predicted spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of potential biological activities based on related compounds.

Molecular Structure and Identification

5-Fluoropentyl thiocyanate is an organofluorine compound featuring a five-carbon aliphatic chain with a terminal fluorine atom and a thiocyanate functional group.

Table 1: Compound Identification



Identifier	Value	Source
Molecular Formula	C6H10FNS	INVALID-LINK1]
SMILES	C(CCF)CCSC#N	INVALID-LINK1]
InChI	InChI=1S/C6H10FNS/c7-4-2- 1-3-5-9-6-8/h1-5H2	INVALID-LINK1]
InChIKey	QHACRDBQKDNTBY- UHFFFAOYSA-N	INVALID-LINK1]
Monoisotopic Mass	147.0518 Da	INVALID-LINK1]
Predicted XlogP	2.2	INVALID-LINK1]
CAS Number	Not Assigned	

Predicted Physicochemical Properties

Quantitative data on the physicochemical properties of **5-Fluoropentyl thiocyanate** are not readily available in the literature. The following table presents predicted values.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value
Boiling Point	~190-210 °C
Density	~1.05 g/cm³
Water Solubility	Low

Spectroscopic Data (Predicted and Inferred)

Direct experimental spectroscopic data for **5-Fluoropentyl thiocyanate** is not currently published. The following sections provide predicted and inferred data based on the analysis of its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy



The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for **5-Fluoropentyl thiocyanate** are presented below. These predictions are based on established increments for the respective functional groups.

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H-5 (F-CH ₂)	4.45	dt	J(H,F) ≈ 47, J(H,H) ≈ 6.0
H-1 (SCN-CH ₂)	3.00	t	J(H,H) ≈ 7.0
H-4	1.80	m	
H-2	1.95	m	_
H-3	1.60	m	

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Assignment	Chemical Shift (ppm)	
C≡N	~112	
C-1 (SCN-CH ₂)	~33	
C-5 (F-CH ₂)	~84 (d, J(C,F) ≈ 165 Hz)	
C-4	~30 (d, J(C,F) ≈ 20 Hz)	
C-2	~28	
C-3	~22 (d, J(C,F) ≈ 5 Hz)	

¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, appearing as a triplet of triplets due to coupling with the adjacent methylene protons (H-5) and the protons on C-4. The predicted chemical shift is approximately -218 ppm relative to CFCl₃.



Infrared (IR) Spectroscopy

The IR spectrum of **5-Fluoropentyl thiocyanate** is expected to show characteristic absorption bands for its functional groups.

Table 5: Predicted Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2155	Strong, Sharp	C≡N stretch of the thiocyanate
~2940-2860	Medium	C-H stretching of the alkyl chain
~1465	Medium	CH ₂ scissoring
~1050	Strong	C-F stretch
~690	Medium	C-S stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum of **5-Fluoropentyl thiocyanate** is predicted to show a molecular ion peak (M⁺) at m/z 147. Key fragmentation patterns would likely involve:

- Loss of the thiocyanate radical (•SCN): [M SCN]⁺ at m/z 89.
- Alpha-cleavage adjacent to the sulfur atom: leading to fragments from the pentyl chain.
- Cleavage of the C-F bond is generally less favorable but fragments indicating the loss of HF might be observed.
- McLafferty-type rearrangements are not expected due to the lack of a suitable gammahydrogen relative to a carbonyl or similar group.

Experimental Protocols Synthesis of 5-Fluoropentyl Thiocyanate



A plausible and efficient method for the synthesis of **5-Fluoropentyl thiocyanate** is via a nucleophilic substitution reaction using **1-bromo-5-fluoropentane** and a thiocyanate salt.

Reaction:

$$F-(CH_2)_5-Br + KSCN \rightarrow F-(CH_2)_5-SCN + KBr$$

Materials and Reagents:

- 1-bromo-5-fluoropentane
- Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
- Acetone or Dimethylformamide (DMF), anhydrous
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of 1-bromo-5-fluoropentane (1.0 eq) in anhydrous acetone (5 mL per 1 mmol of alkyl halide) is added potassium thiocyanate (1.2 eq).
- The reaction mixture is stirred vigorously at room temperature or heated to reflux (typically 50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is partitioned between dichloromethane and water.
- The aqueous layer is extracted with dichloromethane (3x).





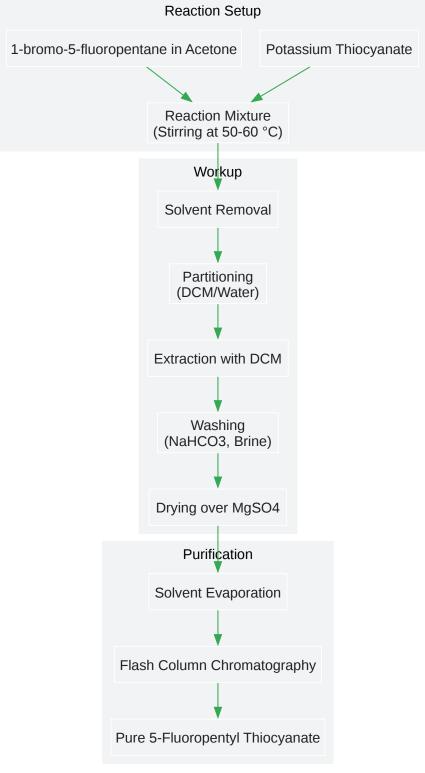


- The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
- The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- Purification of the crude product is achieved by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-Fluoropentyl thiocyanate.

Experimental Workflow Diagram:



Synthesis Workflow for 5-Fluoropentyl Thiocyanate Reaction Setup



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Caption: Synthesis workflow for **5-Fluoropentyl thiocyanate**.



Potential Biological Activity and Signaling Pathways

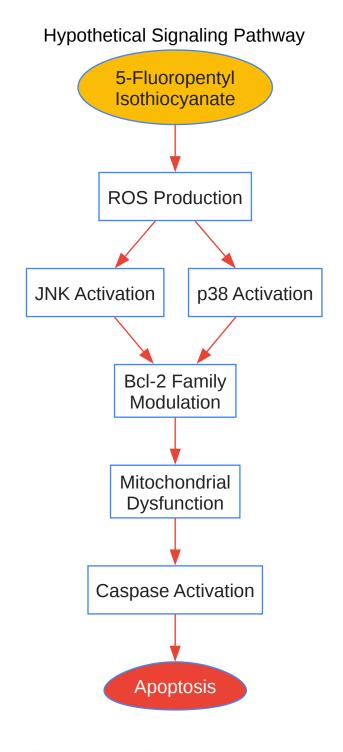
While no specific biological activities have been reported for **5-Fluoropentyl thiocyanate**, organic thiocyanates are known to exhibit a range of biological effects, including antibacterial, antifungal, and anticancer properties.[2] The thiocyanate group can act as a precursor to the more biologically active isothiocyanate group through isomerization.

Many isothiocyanates are known to induce apoptosis in cancer cells through the modulation of several signaling pathways. A common mechanism involves the induction of oxidative stress, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Hypothetical Signaling Pathway for a Related Isothiocyanate:

The diagram below illustrates a potential signaling pathway that could be modulated by the isothiocyanate isomer of **5-Fluoropentyl thiocyanate**, leading to apoptosis in cancer cells. This is a generalized pathway based on the known actions of other isothiocyanates.





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Caption: Hypothetical apoptotic signaling pathway.

Conclusion



5-Fluoropentyl thiocyanate is a structurally simple organofluorine compound for which there is currently a lack of extensive experimental data. This guide has provided a detailed profile based on predictive methods and data from analogous compounds. The proposed synthesis protocol offers a reliable method for its preparation, which will enable further experimental investigation into its physicochemical properties and biological activities. The potential for this compound to serve as a precursor to a biologically active isothiocyanate warrants further investigation, particularly in the context of anticancer drug discovery. Researchers are encouraged to use the information provided herein as a foundation for their own experimental work on this and related molecules.

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